1-(2-Bromopentyl)-4-(trifluoromethyl)benzene molecular weight
1-(2-Bromopentyl)-4-(trifluoromethyl)benzene molecular weight
An In-depth Technical Guide to 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, a molecule of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The secondary bromoalkane functionality serves as a versatile synthetic handle for further molecular elaboration. This document details the compound's fundamental physicochemical properties, centered on its molecular weight, and proposes a robust, regioselective synthetic pathway. Furthermore, it outlines a systematic workflow for its analytical characterization, discusses its chemical reactivity, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds as building blocks in novel molecular design.
The Scientific Context: Significance of Fluorinated and Brominated Scaffolds
In modern drug design, the strategic modification of molecular scaffolds with specific functional groups is a cornerstone for enhancing biological and physicochemical properties.[2] The trifluoromethyl (-CF3) group, in particular, is a crucial tool in the medicinal chemist's arsenal.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets.[1][4] Aromatic compounds bearing trifluoromethyl groups are prevalent in numerous pharmaceuticals, underscoring the importance of developing synthetic intermediates that contain this moiety.[1][2]
Concurrently, alkyl halides, such as the 2-bromopentyl group, represent fundamental reactive intermediates in organic synthesis. The carbon-bromine bond provides a reliable site for nucleophilic substitution and elimination reactions, enabling the construction of more complex molecular architectures. The specific placement of the bromine atom on a secondary carbon, adjacent to an aromatic ring, offers a unique reactivity profile that can be exploited for diverse synthetic transformations.
This guide focuses on 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, a compound that synergistically combines these two valuable functionalities. It serves as a prototypical scaffold for creating novel chemical entities for pharmaceutical and agrochemical research.
Physicochemical Properties
The precise identity and characteristics of a molecule are foundational to its application. The key physicochemical properties of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene are calculated and extrapolated from structurally similar compounds and are summarized below.
| Property | Data | Rationale / Source |
| IUPAC Name | 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene | Based on IUPAC nomenclature rules. |
| Synonyms | 2-Bromo-1-(4-(trifluoromethyl)phenyl)pentane | - |
| CAS Number | Not assigned. | A specific CAS number for this exact structure is not currently indexed. Related structures include 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6).[5] |
| Molecular Formula | C₁₂H₁₄BrF₃ | Derived from structural analysis. |
| Molecular Weight | 295.14 g/mol | Calculated from the atomic weights of Carbon (12.011), Hydrogen (1.008), Bromine (79.904), and Fluorine (18.998). |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar alkyl-aromatic halides.[6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Acetone). | Predicted based on the nonpolar aromatic ring and alkyl chain, and data for related compounds.[6] |
| Boiling Point | Estimated >250 °C at atmospheric pressure | Extrapolated from similar structures. For example, 1-Bromo-4-(trifluoromethyl)benzene has a boiling point of 185-187 °C.[7] The addition of a pentyl chain significantly increases the molecular weight and van der Waals forces, thus raising the boiling point. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene requires a regioselective strategy to ensure the bromine atom is installed at the C2 position of the pentyl chain, avoiding the more common benzylic bromination. A plausible and controllable multi-step pathway is outlined below.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target molecule.
Experimental Protocol
Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)pentan-1-ol
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System Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Grignard Addition: Slowly add butylmagnesium bromide (1.1 eq, solution in THF) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Causality: The Grignard reaction is a classic and highly reliable carbon-carbon bond-forming reaction. The nucleophilic carbon of the butylmagnesium bromide attacks the electrophilic carbonyl carbon of the aldehyde, creating the required C5-chain attached to the benzylic carbon.
Step 2: Synthesis of 1-(4-(Trifluoromethyl)phenyl)pent-1-ene
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System Setup: To a round-bottom flask containing the crude alcohol from Step 1, add a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux and monitor for the formation of the alkene product via TLC or GC-MS. The elimination of water is the driving force of the reaction.
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Workup: After the reaction is complete, cool the mixture, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude alkene can be purified by column chromatography if necessary.
Causality: Acid-catalyzed dehydration of the secondary alcohol proceeds via an E1 mechanism. The protonated hydroxyl group leaves as water, forming a secondary benzylic carbocation. This carbocation is resonance-stabilized by the aromatic ring, facilitating its formation. Subsequent elimination of a proton from an adjacent carbon yields the desired alkene.
Step 3: Synthesis of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene
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System Setup: Dissolve the alkene from Step 2 in a suitable solvent like cyclohexane.
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Reaction: Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq). Bubble hydrogen bromide (HBr) gas through the solution, or use a solution of HBr in acetic acid, while irradiating the mixture with a UV lamp or heating.
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Workup: Once the starting material is consumed, wash the reaction mixture with water and sodium bicarbonate solution to remove excess acid. Dry the organic layer, concentrate, and purify the final product by vacuum distillation or column chromatography.
Causality: The presence of a peroxide or UV light (radical initiator) is critical for reversing the normal regioselectivity of HBr addition. This free-radical addition mechanism proceeds via the most stable radical intermediate. The bromine radical adds to the C1 of the double bond, forming a more stable secondary radical at the C2 position, which is then quenched by a hydrogen atom. This anti-Markovnikov addition ensures the bromine is placed specifically on the second carbon of the pentyl chain.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach provides a self-validating system for quality control.
Characterization Workflow Diagram
Caption: Standard workflow for purification and characterization.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide a distinct pattern of signals. Key features would include multiplets for the aliphatic protons of the pentyl chain, with the proton on the bromine-bearing carbon (C2-H) shifted downfield. Aromatic protons will appear as two doublets characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR: Will show 12 distinct carbon signals (unless there is accidental overlap). The carbon attached to bromine (C-Br) will be a key signal, and the CF₃ carbon will appear as a quartet due to C-F coupling.
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¹⁹F NMR: Will show a sharp singlet, confirming the presence and chemical environment of the trifluoromethyl group.
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Mass Spectrometry (MS): This technique is definitive for confirming the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) cluster corresponding to the calculated molecular weight (295.14). Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit two peaks of nearly equal intensity at m/z ≈ 295 and m/z ≈ 297 (the M and M+2 peaks), which is a hallmark signature of a monobrominated compound.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), strong C-F stretching bands (~1300-1100 cm⁻¹), and a C-Br stretching band in the fingerprint region (~600-500 cm⁻¹).
Chemical Reactivity and Synthetic Potential
The synthetic utility of 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is governed by the reactivity of its C-Br bond. As a secondary alkyl bromide, it can undergo:
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Nucleophilic Substitution (Sₙ1/Sₙ2): Reaction with various nucleophiles (e.g., azides, cyanides, alkoxides, amines) to introduce new functional groups at the C2 position. This opens pathways to a wide array of derivatives.
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Elimination Reactions (E1/E2): Treatment with a strong, non-nucleophilic base will lead to the formation of an alkene, primarily 1-(4-(trifluoromethyl)phenyl)pent-2-ene, via dehydrobromination.
The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards further electrophilic aromatic substitution.[1] Any such reaction would be directed to the positions meta to the CF₃ group (i.e., positions 2 and 6 relative to the pentyl group).
Safety and Handling
While specific toxicological data for this compound is not available, its structure suggests several potential hazards based on analogous chemicals like benzylic and alkyl bromides.
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General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Alkyl bromides can be harmful if swallowed or inhaled.[5] Similar compounds are often lachrymators (tear-producing agents).[8]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is a valuable, though not commercially common, chemical intermediate with a calculated molecular weight of 295.14 g/mol . Its structure, featuring both a versatile secondary bromide and a bio-isosterically important trifluoromethyl group, makes it a promising building block for drug discovery and materials science. The multi-step synthetic pathway proposed herein offers a logical and regiocontrolled method for its preparation. Proper analytical characterization is essential to confirm its identity and purity before use in further synthetic applications. As with all research chemicals, it must be handled with appropriate safety precautions.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Innovative application of sodium trifluoromethylsulfite in the synthesis of pharmaceutical intermedi
- 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. PubChem.
- A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)
- CAS 402-43-7: 1-Bromo-4-(trifluoromethyl)benzene. CymitQuimica.
- Chemical Properties of Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7). Cheméo.
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